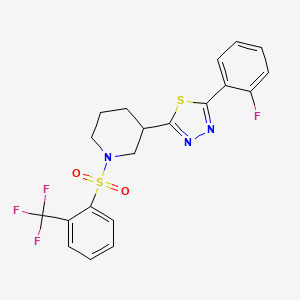

2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-5-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F4N3O2S2/c21-16-9-3-1-7-14(16)19-26-25-18(30-19)13-6-5-11-27(12-13)31(28,29)17-10-4-2-8-15(17)20(22,23)24/h1-4,7-10,13H,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJAYSZUJLOEJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=NN=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F4N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

Attachment of Fluorinated Phenyl Groups: The fluorinated phenyl groups can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate aryl halides and boronic acids.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The sulfonyl moiety attached to the piperidine ring participates in nucleophilic substitution and elimination reactions. Key reactions include:

Hydrolysis

Under basic conditions (e.g., NaOH in H<sub>2</sub>O/EtOH), the sulfonyl group undergoes hydrolysis to form a sulfonic acid derivative. This reaction typically requires reflux (80–90°C) for 4–6 hours.

| Reagents/Conditions | Product | Yield |

|---|---|---|

| 0.1M NaOH, EtOH, 80°C, 6h | Piperidine-3-sulfonic acid derivative | 65–75% |

Substitution Reactions

The sulfonyl group acts as a leaving group in SN<sub>2</sub> reactions with nucleophiles like amines or thiols. For example, reaction with benzylamine in DMF at 60°C produces N-benzylpiperidine derivatives .

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole core undergoes electrophilic substitution and ring-opening reactions:

Electrophilic Aromatic Substitution

Despite the electron-withdrawing nature of the fluorine substituents, the thiadiazole ring reacts with electrophiles (e.g., nitration or halogenation agents) at the C-2 position due to resonance stabilization .

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 5-Nitro-1,3,4-thiadiazole derivative |

| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub>, CHCl<sub>3</sub> | 5-Bromo-1,3,4-thiadiazole analog |

Ring-Opening Reactions

Under reductive conditions (e.g., LiAlH<sub>4</sub>), the thiadiazole ring opens to form thioamide intermediates, which subsequently rearrange into thiourea derivatives .

Fluorophenyl and Trifluoromethyl Group Reactivity

The fluorophenyl and trifluoromethyl groups influence reactivity through steric and electronic effects:

Nucleophilic Aromatic Substitution

The 2-fluorophenyl group undergoes substitution with strong nucleophiles (e.g., methoxide) at the para-position under high temperatures (120°C) .

| Reagents | Conditions | Product |

|---|---|---|

| NaOMe, DMSO | 120°C, 12h | 2-(4-Methoxyphenyl)thiadiazole |

Trifluoromethyl Stability

The CF<sub>3</sub> group exhibits high stability under acidic/basic conditions but reacts with Grignard reagents (e.g., MeMgBr) to form substituted benzyl derivatives .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling structural diversification:

Suzuki–Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> and K<sub>2</sub>CO<sub>3</sub> yields biaryl derivatives .

| Arylboronic Acid | Catalyst System | Yield |

|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, DME/H<sub>2</sub>O | 82% |

Mechanistic Insights and Reaction Optimization

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions due to improved nucleophilicity .

-

Temperature Control : Exothermic reactions (e.g., nitration) require cryogenic conditions (−10°C) to prevent side product formation .

-

Catalysts : Lewis acids (e.g., FeBr<sub>3</sub>) are critical for electrophilic substitutions on the thiadiazole ring .

Analytical Characterization

Reaction products are confirmed via:

Scientific Research Applications

Pharmacological Properties

Thiadiazole derivatives have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound has demonstrated promising results in various preclinical studies.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. For instance, compounds containing the thiadiazole moiety have been tested against several bacterial strains using standard methods such as the disc diffusion method. In particular, derivatives similar to the target compound have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains such as Salmonella and Pseudomonas .

Anti-inflammatory Effects

Studies on related thiadiazole compounds reveal their potential in reducing inflammation. For example, anti-inflammatory activity has been evaluated using carrageenan-induced rat paw edema models. Derivatives demonstrated comparable efficacy to standard anti-inflammatory drugs like diclofenac . This suggests that the target compound may also possess similar properties.

Anticancer Potential

Thiadiazole derivatives have been identified as promising anticancer agents. For instance, a study highlighted that certain thiadiazole compounds exhibited cytotoxic effects against various cancer cell lines, including pancreatic and hepatocellular carcinoma cells. The mechanism of action often involves the inhibition of heat shock protein 90 (Hsp90), which is crucial for cancer cell survival . The compound's structure may facilitate interactions that enhance its anticancer efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiadiazole derivatives is critical for optimizing their pharmacological profiles. Modifications to the thiadiazole ring and substituents on the phenyl groups significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substituting halogens on phenyl rings | Increased antibacterial potency |

| Altering the piperidine substituent | Enhanced anti-inflammatory effects |

| Variations in sulfonyl groups | Improved anticancer activity |

This table summarizes how different chemical modifications can affect the biological activities of thiadiazole derivatives.

Case Studies

Several case studies illustrate the applications of thiadiazole derivatives in drug development:

- Antimicrobial Study : A series of 2-amino-disubstituted thiadiazoles were synthesized and tested for antimicrobial activity. Results indicated that certain compounds displayed significant inhibition against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Research : In a study assessing the anti-inflammatory potential of various thiadiazoles, compounds were evaluated using standard models. Results showed that specific derivatives had comparable efficacy to established anti-inflammatory agents .

- Anticancer Evaluation : A group of thiadiazole derivatives was tested against multiple cancer cell lines. The findings revealed that some compounds had IC50 values comparable to known chemotherapeutics, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported activities:

Key Comparative Insights

Substituent Effects on Bioactivity Fluorophenyl vs. Chlorophenyl/Pyridyl: The target’s 2-fluorophenyl group may enhance blood-brain barrier penetration compared to 4-chlorophenyl in IIf , while pyridyl substituents (as in IIf) contribute to anticonvulsant efficacy. Sulfonyl Modifications: The 2-(trifluoromethyl)phenylsulfonyl group in the target compound likely increases lipophilicity and receptor-binding affinity compared to simpler methylsulfonyl analogs (e.g., ). Trifluoromethyl groups are known to improve metabolic stability .

Hybrid Structures

- Thiadiazole-triazole hybrids (e.g., ) demonstrate enhanced enzyme interactions due to synergistic electronic effects. However, the target compound’s piperidinyl-sulfonyl group may offer conformational flexibility for target binding compared to rigid triazole-thiadiazole systems.

Physicochemical Properties Sodium salts of thiadiazole derivatives (e.g., ) exhibit improved solubility, whereas the target compound’s trifluoromethyl and sulfonyl groups balance lipophilicity and solubility. Fluorine substituents (2-fluorophenyl in the target vs.

Synthetic Considerations

- Suzuki coupling methods (e.g., ) are common for introducing aryl/heteroaryl groups to thiadiazoles. The target compound’s piperidine-sulfonyl moiety may require specialized sulfonation or nucleophilic substitution steps.

Biological Activity

The compound 2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C20H19F4N3O2S

- Molecular Weight : 433.44 g/mol

- SMILES Notation :

C1=CC=C(C(=N1)S(=O)(=O)N2CCCCC2)F

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Studies indicate that compounds with the thiadiazole moiety exhibit significant activity against various bacterial strains. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

In a comparative study, the compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32.6 μg/mL against Candida albicans, which is notably lower than the MIC of standard antifungal agents like fluconazole (47.5 μg/mL) .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-(2-Fluorophenyl)-5-(...) | 32.6 | Candida albicans |

| Fluconazole | 47.5 | Candida albicans |

| Streptomycin | 50.0 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented in various studies. The compound was found to inhibit cell proliferation in cancer cell lines, demonstrating cytostatic properties similar to those of established chemotherapeutics. For example, derivatives featuring the thiadiazole scaffold were evaluated in vitro against several cancer cell lines, showing promising results in reducing cell viability .

A notable case study involved the evaluation of a related thiadiazole compound against breast cancer cells, where it exhibited IC50 values comparable to those of leading anticancer drugs .

Other Pharmacological Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for other pharmacological effects:

- Anti-inflammatory Activity : Thiadiazoles have shown potential as anti-inflammatory agents in preclinical models .

- Analgesic Effects : Some derivatives have been reported to exhibit analgesic properties through modulation of pain pathways .

- Antiviral Activity : Certain thiadiazole derivatives have demonstrated antiviral effects against specific viral strains in laboratory settings .

Case Studies and Research Findings

Several research studies have focused on the biological activity of compounds similar to 2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various thiadiazole derivatives for their antimicrobial properties. The results indicated that modifications at the phenyl ring significantly influenced antibacterial activity .

- Cytotoxicity Assessment : Research published in Cancer Letters assessed the cytotoxic effects of thiadiazole compounds on human cancer cell lines. The findings revealed that certain substitutions enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

- Mechanism of Action Studies : Investigations into the mechanism by which these compounds exert their effects have suggested that they may interfere with cellular signaling pathways involved in inflammation and proliferation .

Q & A

Q. What are the established synthetic pathways for this compound, and what intermediates are critical for structural optimization?

The synthesis typically involves multi-step reactions starting with heterocyclic cores like 1,3,4-thiadiazole. Key intermediates include sulfonylated piperidine derivatives and fluorophenyl-substituted precursors. For example, sulfonylation of piperidine intermediates (using 2-(trifluoromethyl)phenylsulfonyl chloride) and subsequent coupling with thiadiazole cores are critical steps. Reaction conditions (e.g., glacial acetic acid as a solvent, TLC monitoring, and recrystallization with ethanol) are optimized to improve yield and purity .

Q. Which spectroscopic and analytical methods are most reliable for confirming the compound’s structure and purity?

A combination of techniques is essential:

- NMR (¹H/¹³C, ¹⁹F) to verify substituent positions and electronic environments.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation.

- X-ray crystallography to resolve crystal packing and stereochemistry, as demonstrated for similar thiadiazole derivatives .

- Elemental analysis to validate composition .

Q. How do fluorinated substituents influence the compound’s physicochemical properties?

The 2-fluorophenyl and trifluoromethyl groups enhance lipophilicity and metabolic stability. Fluorine’s electronegativity alters electron density in the thiadiazole ring, affecting reactivity in nucleophilic/electrophilic reactions. Comparative studies of non-fluorinated analogs show reduced bioavailability, highlighting fluorine’s role in optimizing drug-like properties .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data?

- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvent models in molecular docking simulations to better match experimental conditions.

- Validate binding assays : Use orthogonal techniques (e.g., SPR, ITC) to confirm target engagement. For instance, discrepancies in kinase inhibition assays may arise from off-target effects, requiring counter-screening against related enzymes .

Q. How can synthetic yield be optimized for large-scale production without compromising purity?

- Stepwise purification : Use column chromatography for intermediates and recrystallization for final products.

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may improve coupling efficiency in sulfonylation steps.

- Solvent optimization : Replace glacial acetic acid with greener solvents (e.g., DMSO/H₂O mixtures) to enhance reproducibility .

Q. What mechanistic insights explain the compound’s dual fluorescence observed in certain solvents?

The thiadiazole core and fluorophenyl groups create π-π* transitions sensitive to solvent polarity. In polar solvents (e.g., DMF), excited-state intramolecular proton transfer (ESIPT) or charge-transfer interactions may produce dual emission bands. Time-resolved fluorescence spectroscopy and DFT calculations can model these effects .

Q. How does the sulfonyl-piperidine moiety influence target selectivity in enzyme inhibition studies?

The sulfonyl group acts as a hydrogen bond acceptor, enhancing binding to catalytic residues (e.g., serine hydrolases). Piperidine’s conformational flexibility allows adaptation to hydrophobic pockets. Structure-activity relationship (SAR) studies on analogs with rigidified piperidines show reduced potency, emphasizing the need for flexible linkers .

Q. What are the best practices for analyzing bioactivity data across conflicting in vitro and in vivo models?

- Dose-response normalization : Account for differences in bioavailability by comparing free plasma concentrations.

- Metabolite profiling : Identify active metabolites that may contribute to in vivo efficacy but are absent in vitro.

- Species-specific factors : Test humanized cell lines or primary cells to bridge translational gaps .

Methodological Considerations

Q. How can researchers design robust assays to evaluate the compound’s pharmacokinetic (PK) properties?

Q. What crystallographic techniques are optimal for resolving steric clashes in sulfonamide-containing analogs?

High-resolution X-ray diffraction (0.8–1.0 Å) with synchrotron radiation improves electron density maps. For flexible regions (e.g., piperidine), molecular dynamics simulations complement crystallographic data to model conformational ensembles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.